2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
“2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides have been reported to have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : The compound has been utilized in the synthesis of various pharmacologically active molecules. For instance, its derivatives were synthesized through condensation reactions involving 2-cyano acetamide and 1,4-dithiane-2,5-diol, and characterized using IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
- Antimicrobial Properties : Some derivatives of this compound have demonstrated promising antimicrobial properties. For example, certain synthesized molecules showed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antitumor Activity
- Antitumor Activity : Research has shown that some derivatives exhibit significant antitumor effects. Compounds synthesized from this chemical were tested and found to inhibit the in vitro growth of human tumor cells, indicating potential as anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Applications in Nonlinear Optics
- Nonlinear Optical Materials : Derivatives of this compound have been explored for their application in nonlinear optics. For instance, conjugated thiophene compounds containing methylsulfonyl and phenylsulfonamides were synthesized, demonstrating efficient second-order optical nonlinearities and high thermal stability, suitable for use in nonlinear optical materials (Chou et al., 1996).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : Some N-substituted benzamide derivatives, including those using this compound, have shown promise in cardiac electrophysiological activity studies. These compounds exhibited potency in in vitro Purkinje fiber assays, indicating potential use in treating arrhythmias (Morgan et al., 1990).
Future Directions
Benzothiazole derivatives have shown significant potential in various pharmaceutical applications . Therefore, future research could focus on exploring the therapeutic potential of “2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide” and other benzothiazole derivatives. This could involve in vitro and in vivo studies to evaluate their biological activities, as well as further investigations into their mechanisms of action .
Mechanism of Action
Target of Action
The compound, 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide, belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from analgesic and anti-inflammatory effects to antitumor or cytotoxic effects .
Properties
IUPAC Name |
2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S3/c1-23(19,20)6-2-3-8-9(4-6)21-13(16-8)17-12(18)7-5-10(14)22-11(7)15/h2-5H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZAOWNOKEEDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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